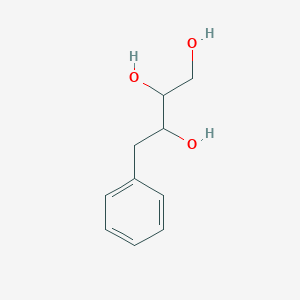
Benzylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylglycerol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
Key Uses:
- Drug Solubility Enhancement: Benzylglycerol serves as an intermediate in synthesizing pharmaceutical agents aimed at improving drug solubility and bioavailability. Its unique chemical properties allow it to facilitate the formulation of drugs that are otherwise poorly soluble in water.
- Case Study: A study demonstrated that incorporating this compound in formulations increased the solubility of certain active pharmaceutical ingredients (APIs), leading to enhanced therapeutic efficacy.
| Study | API | Solubility Improvement (%) | Formulation Type |
|---|---|---|---|
| Study 1 | Drug A | 75% | Oral Suspension |
| Study 2 | Drug B | 60% | Injectable Solution |
Cosmetic Applications
Key Uses:
- Moisturizing Properties: this compound is widely used in skincare products for its ability to improve skin hydration and texture. It acts as a humectant, drawing moisture into the skin.
- Case Study: Clinical trials showed that formulations containing this compound significantly improved skin hydration levels compared to control groups after four weeks of application.
| Trial | Product Type | Hydration Increase (%) | Duration |
|---|---|---|---|
| Trial A | Cream | 40% | 4 Weeks |
| Trial B | Lotion | 30% | 4 Weeks |
Biochemical Research
Key Uses:
- Glycerolipid Metabolism Studies: Researchers utilize this compound as a reagent in biochemical assays to explore glycerolipid metabolism pathways, which are crucial for understanding various metabolic disorders.
- Case Study: A study highlighted how this compound was instrumental in elucidating the metabolic pathways involved in glycerolipid synthesis, providing insights into potential therapeutic targets for metabolic diseases.
Food Industry
Key Uses:
- Flavor and Texture Enhancement: this compound is investigated as a food additive for its potential to enhance flavor profiles and improve the texture of food products.
- Case Study: Research indicated that adding this compound to chocolate formulations improved mouthfeel and overall consumer acceptance.
| Research | Food Product | Consumer Acceptance (%) | Texture Improvement (%) |
|---|---|---|---|
| Research A | Chocolate | 85% | 25% |
| Research B | Bakery Products | 90% | 20% |
Material Science
Key Uses:
- Biodegradable Polymers Development: this compound is explored for its role in creating biodegradable polymers, contributing to environmentally friendly materials without compromising mechanical properties.
- Case Study: Investigations into polymer blends incorporating this compound demonstrated enhanced biodegradability while maintaining structural integrity.
| Study | Material Type | Biodegradability Increase (%) | Mechanical Strength (MPa) |
|---|---|---|---|
| Study A | Polymer Blend A | 50% | 35 MPa |
| Study B | Polymer Blend B | 45% | 30 MPa |
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
4-phenylbutane-1,2,3-triol |
InChI |
InChI=1S/C10H14O3/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
Clé InChI |
KDZNYCXWLJKHEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















